molecular formula C8H9NO B120557 3'-Aminoacetophenone CAS No. 99-03-6

3'-Aminoacetophenone

Cat. No.: B120557
CAS No.: 99-03-6
M. Wt: 135.16 g/mol
InChI Key: CKQHAYFOPRIUOM-UHFFFAOYSA-N
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Description

3'-Aminoacetophenone, also known as 3-Aminoacetophenone, is an organic compound with the molecular formula C₈H₉NO and a molecular weight of 135.166 g/mol . This compound is characterized by the presence of an amino group (-NH₂) attached to the third position of the phenyl ring, and an ethanone group (-COCH₃) attached to the first position. It is a yellow crystalline solid with a melting point of approximately 96°C .

Mechanism of Action

Target of Action

3’-Aminoacetophenone, also known as 1-(3-Aminophenyl)ethanone, is a compound that primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme involved in the production of melanin and other pigments from tyrosine by oxidation .

Mode of Action

The compound interacts with tyrosinase in a complex manner. Depending on the concentration of the substrate, it can either inhibit or activate the enzyme . This is due to non-enzymatic reactions involving the highly reactive molecule o-dopaquinone, which is produced when tyrosinase acts on l-dopa . The amino group of 3’-aminoacetophenone can nucleophilically attack the o-quinones, leading to the formation of a colorless adduct . This adduct can then be oxidized by another molecule of o-dopaquinone, resulting in a colored compound with an absorbance higher than that of the dopachrome .

Biochemical Pathways

The action of 3’-Aminoacetophenone affects the melanin biosynthesis pathway. By interacting with tyrosinase, it influences the conversion of l-dopa to o-dopaquinone, a key step in the production of melanin . The compound’s ability to form adducts with o-quinones can disrupt this pathway, affecting the production of melanin .

Result of Action

The primary molecular effect of 3’-Aminoacetophenone’s action is the formation of a colorless adduct with o-dopaquinone, which can subsequently be oxidized to form a colored compound . This can result in changes in the coloration of tissues, particularly those where melanin biosynthesis occurs. At the cellular level, the compound’s interaction with tyrosinase can affect the function of melanocytes, the cells responsible for melanin production .

Action Environment

The action, efficacy, and stability of 3’-Aminoacetophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity. Temperature can influence the compound’s stability and the rate of its reactions. Furthermore, the presence of other substances, such as inhibitors or activators of tyrosinase, can modulate the compound’s effects .

Preparation Methods

3'-Aminoacetophenone can be synthesized through various methods. One common synthetic route involves the reduction of 3’-nitroacetophenone using tin(II) chloride and hydrochloric acid . The reaction proceeds as follows:

  • Dissolve 3’-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.
  • Heat the mixture to 90°C and then cool it to room temperature.
  • Filter the resulting precipitate and wash it with water.
  • Recrystallize the product from ethanol to obtain pure this compound.

Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3'-Aminoacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ethanone group can yield 1-(3-aminophenyl)ethanol.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to form azo dyes.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nitrous acid for diazotization .

Scientific Research Applications

3'-Aminoacetophenone has several applications in scientific research:

Comparison with Similar Compounds

3'-Aminoacetophenone can be compared with other similar compounds, such as:

These comparisons highlight the unique position of the amino group in this compound, which influences its chemical behavior and applications.

Properties

IUPAC Name

1-(3-aminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHAYFOPRIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021830
Record name 3-Aminoacetophenone
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-03-6
Record name 3′-Aminoacetophenone
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Record name 3-Aminoacetophenone
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Record name 3-Acetylaniline
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Record name Ethanone, 1-(3-aminophenyl)-
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Record name 3-Aminoacetophenone
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Record name 3'-aminoacetophenone
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Record name 3'-Aminoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antifungal properties of 1-(3-Aminophenyl)ethanone derivatives?

A: Research has shown that 1-(3-Aminophenyl)ethanone can be used as a building block to synthesize compounds with promising antifungal activity. Specifically, reacting 1-(3-Aminophenyl)ethanone with various aryl aldehydes produces 1-(3-(benzylideneamino)phenyl)ethanone derivatives. [] These derivatives have demonstrated in vitro fungitoxicity against several fungal species, including Altemaria attemata, Fusarium oxysporum, Helminthosporium oryzae, and Colletotrichum capsici. [] Notably, some derivatives exhibit potent activity, with 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone displaying comparable efficacy to the commercial fungicide Bavistin 50 WP against F. oxysporum. [] This highlights the potential of 1-(3-Aminophenyl)ethanone derivatives as lead compounds for developing novel antifungal agents.

Q2: How does 1-(3-Aminophenyl)ethanone react with phosphorus ylides?

A: 1-(3-Aminophenyl)ethanone demonstrates versatile reactivity with both (N-phenyliminovinylidene)triphenylphosphorane and (2-oxovinylidene)triphenylphosphorane. [] In reactions with these phosphorus ylides, 1-(3-Aminophenyl)ethanone primarily yields phosphanylidene cyclobutylidenes and phosphanylidene amides. [] This reactivity profile differs from that observed with other compounds like aminothioxothiazolidinone and thiazolamine, which produce different product distributions depending on the specific phosphorus ylide used. [] These variations highlight the influence of the nucleophilic character and reactivity of different phosphorus reagents on the reaction pathway and product formation with 1-(3-Aminophenyl)ethanone.

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